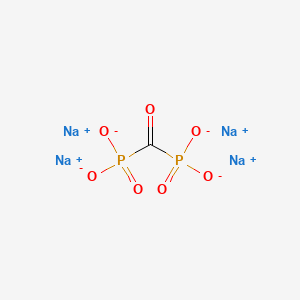

Tetrasodium carbonyldiphosphonate

Description

Historical Context and Early Investigations of Carbonyldiphosphonates

The investigation into carbonyldiphosphonates dates back to the mid-20th century. Early work by M. I. Kabachnik and P. A. Rossiiskaya in 1957 laid some of the foundational groundwork in the field. acs.org However, a significant advancement in the synthesis and understanding of this class of compounds came in 1967, when O. T. Quimby, J. B. Prentice, and D. A. Nicholson published their work on the synthesis, reactions, and spectral properties of tetrasodium (B8768297) carbonyldiphosphonate. acs.orgacs.orgnih.gov

Their research detailed a method for preparing salts of carbonyldiphosphonic acid by hydrolyzing a salt of a dihalomethylenediphosphonic acid, such as the tetrasodium salt of dichloromethylenediphosphonic acid, using a strong base. google.com This process involves refluxing the starting material with an aqueous base (e.g., sodium hydroxide) at a pH of 11. acs.orgnih.gov The resulting tetrasodium carbonyldiphosphonate is a yellow, water-soluble solid. acs.org Spectral analysis of the compound revealed an unusually low carbonyl stretching frequency in its infrared spectrum and a visible absorption maximum responsible for its yellow color. acs.orgnih.gov These early studies not only established a viable synthetic route but also began to characterize the unique physical and chemical properties of the compound, noting its potential as a chemical intermediate. acs.orggoogle.com

Interactive Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | tetrasodium;diphosphonatomethanone | nih.gov |

| CAS Number | 14255-62-0 | nih.govsigmaaldrich.com |

| Molecular Formula | CNa₄O₇P₂ | nih.gov |

| Molecular Weight | 277.91 g/mol | nih.gov |

| Appearance | White crystalline powder | |

| Solubility | Highly soluble in water | wikipedia.org |

Significance within Phosphonate (B1237965) Chemistry

This compound holds a notable position in the broader context of phosphonate chemistry due to its structural relationships and its utility in biochemical studies. Phosphonates, characterized by a stable P-C bond, are widely recognized for their diverse applications, from industrial uses to medicine. wikipedia.orgyoutube.com

Relationship to Methylenediphosphonic Acid Derivatives

Carbonyldiphosphonic acid and its salts are structurally related to methylenediphosphonic acid, a foundational compound in the study of bisphosphonates. nih.govresearchgate.net Derivatives of methylenediphosphonic acid are known for a wide spectrum of biological activities and are utilized as tools in enzymology and medicine. nih.govresearchgate.netresearchgate.net

Crucially, carbonyldiphosphonic acid serves as a key starting material or building block for the synthesis of various functionally substituted methylenediphosphonates. nih.govresearchgate.net For instance, the carbonyl group in this compound can be hydrogenated to produce hydroxymethanediphosphonate, demonstrating its role as a versatile chemical intermediate. google.com The highly electrophilic nature of the carbonyl group, influenced by the two attached phosphonic acid residues, allows for specific chemical transformations that are not typical of other keto compounds, further highlighting its unique chemical reactivity. nih.govresearchgate.net

Role as a Pyrophosphate Analog in Biochemical Research

A primary area of significance for phosphonates and bisphosphonates is their function as stable analogs of naturally occurring phosphates and pyrophosphates. nih.govnih.gov Inorganic pyrophosphate (PPi) is involved in numerous critical biochemical processes. nih.govnih.gov However, the P-O-P bond in pyrophosphate is susceptible to enzymatic hydrolysis. nih.gov

Carbonyldiphosphonates, like other bisphosphonates, feature a P-C-P backbone instead of the P-O-P linkage. This carbon-for-oxygen substitution creates a structure that is resistant to enzymatic cleavage. nih.govnih.gov This stability makes them invaluable tools for biochemical research. nih.govrsc.org They can act as mimics of pyrophosphate, binding to the active sites of enzymes that normally process pyrophosphate substrates without being degraded. nih.govnih.govresearchgate.net This allows researchers to study enzyme mechanisms, inhibit specific enzymatic pathways, and probe the structural requirements of enzyme-substrate interactions. nih.govmdpi.comnih.gov For example, diphosphonates with various substituents on the bridging carbon atom have been studied as inhibitors of enzymes like family II pyrophosphatases. nih.govresearchgate.net This role as a stable bioisostere for pyrophosphate is a cornerstone of their application in medicinal chemistry and enzymology. nih.govrsc.org

Interactive Table: Structural Comparison

| Compound | Core Structure | Key Feature | Relevance |

| Pyrophosphate | P-O-P | Anhydride bond, susceptible to hydrolysis | Natural substrate in many enzymatic reactions. nih.govnih.gov |

| Methylenediphosphonate | P-CH₂-P | Stable P-C bond | Parent compound for many biologically active bisphosphonates. nih.govresearchgate.net |

| Carbonyldiphosphonate | P-C(=O)-P | Reactive carbonyl group, stable P-C-P backbone | Pyrophosphate analog and synthetic precursor to other diphosphonates. nih.govgoogle.com |

Structure

3D Structure of Parent

Properties

CAS No. |

14255-62-0 |

|---|---|

Molecular Formula |

CNa4O7P2 |

Molecular Weight |

277.91 g/mol |

IUPAC Name |

tetrasodium;diphosphonatomethanone |

InChI |

InChI=1S/CH4O7P2.4Na/c2-1(9(3,4)5)10(6,7)8;;;;/h(H2,3,4,5)(H2,6,7,8);;;;/q;4*+1/p-4 |

InChI Key |

BLOYBSBBTASDGD-UHFFFAOYSA-J |

Canonical SMILES |

C(=O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Related CAS |

17255-30-0 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies for Tetrasodium Carbonyldiphosphonate and Its Derivatives

Primary Synthesis Pathways of Carbonyldiphosphonic Acid and its Salts

The principal method for synthesizing carbonyldiphosphonic acid and its corresponding salts involves the hydrolysis of a halogenated precursor. This pathway provides a direct route to the core P-C-P structure.

The synthesis of carbonyldiphosphonic acid is achieved through the hydrolysis of tetraalkyl 1,1-dichloromethylene bisphosphonates. mdpi.comacs.org The process begins with the preparation of the dichloromethylene bisphosphonate ester, for instance, by reacting tetraethyl methylenebisphosphonate with sodium hypochlorite (B82951) and hydrochloric acid, followed by pH adjustment with sodium carbonate. mdpi.com

The crucial step is the acidic hydrolysis of the resulting 1,1-dichloromethylene bisphosphonate. mdpi.com This is typically accomplished by refluxing the compound with a strong acid, such as 20% hydrochloric acid. mdpi.com This reaction cleaves the ester groups and hydrolyzes the dichloromethylene group to a carbonyl group, yielding carbonyldiphosphonic acid. mdpi.comacs.org To obtain the tetrasodium (B8768297) salt, the acid is subsequently treated with a base, such as sodium hydroxide (B78521). mdpi.com

Reaction Scheme: Synthesis of Tetrasodium Carbonyldiphosphonate

graph TD; A[Tetraethyl 1,1-Dichloromethylene Bisphosphonate] -->|1. Reflux in 20% HCl| B(Carbonyldiphosphonic Acid); B -->|2. Treatment with 2M NaOH| C(this compound);

The efficiency of laboratory synthesis depends on carefully controlled reaction conditions. In a typical procedure for synthesizing carbonyldiphosphonic acid, a mixture of tetraethyl 1,1-dichloromethylene bisphosphonate in 20% hydrochloric acid is refluxed for approximately 3 hours. mdpi.com Following the reflux, the solution is concentrated under vacuum. mdpi.com

To isolate the tetrasodium salt, the resulting crude acid is co-evaporated with water and then refluxed in a 2 M sodium hydroxide solution for about 4 hours. mdpi.com The solution is then concentrated and cooled to induce precipitation. mdpi.com Recrystallization from water can be performed for purification, yielding the tetrasodium salt of carbonyldiphosphonic acid. mdpi.com Following such a procedure, a yield of 68% has been reported. mdpi.com The purity and structure of the final product are typically confirmed using spectroscopic methods like NMR. mdpi.com

| Parameter | Condition/Value | Reference |

|---|---|---|

| Starting Material | Tetraethyl 1,1-dichloromethylene bisphosphonate | mdpi.com |

| Hydrolysis Reagent | 20% Hydrochloric Acid (HCl) | mdpi.com |

| Hydrolysis Time | 3 hours (reflux) | mdpi.com |

| Basification Reagent | 2 M Sodium Hydroxide (NaOH) | mdpi.com |

| Basification Time | 4 hours (reflux) | mdpi.com |

| Isolation Method | Precipitation and recrystallization from water | mdpi.com |

| Reported Yield | 68% | mdpi.com |

Derivatization Strategies and Functional Group Transformations

The carbonyl group in carbonyldiphosphonic acid is a key site for further chemical modifications, allowing for the synthesis of a diverse range of methylenediphosphonate derivatives. mdpi.comresearchgate.net

One of the fundamental transformations of this compound is the reduction of its carbonyl group. This reaction produces hydroxymethylene diphosphonates, which are another important class of bisphosphonates. The reduction can be effectively carried out using a catalyst such as Raney Nickel (Raney Ni) in an aqueous solution. acs.org The process converts the ketone functionality into a secondary alcohol, yielding disodium (B8443419) hydroxymethylene diphosphonate (also referred to as disodium methanehydroxydiphosphonate). acs.org This method provides a direct synthetic route from a keto-bisphosphonate to a hydroxy-bisphosphonate. acs.org

Carbonyldiphosphonic acid serves as a versatile building block for creating various functionally substituted methylenediphosphonates. mdpi.comresearchgate.netnih.gov The reactivity of its carbonyl group allows for reactions with nucleophiles like hydroxylamine (B1172632) and its derivatives. mdpi.comnih.gov However, the interaction of carbonyldiphosphonic acid with hydroxylamine does not yield the expected stable oxime. mdpi.comresearchgate.netnih.gov Instead, it undergoes a rapid Beckmann-like fragmentation, resulting in the degradation of the P-C-P bridge to form cyanophosphonic and phosphoric acids. mdpi.comnih.gov This unexpected reactivity highlights the unique chemical properties conferred by the two phosphonic acid groups attached to the carbonyl carbon. mdpi.comnih.gov Despite this instability in certain reactions, the potential to use carbonyldiphosphonic acid to access other C-substituted derivatives remains an area of synthetic interest. mdpi.com

Structural Elucidation and Advanced Characterization Techniques in Carbonyldiphosphonate Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide critical information about the connectivity of atoms and the nature of the chemical bonds within the tetrasodium (B8768297) carbonyldiphosphonate molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of carbonyldiphosphonates. In the ¹³C{¹H}-NMR spectrum of sodium carbonyl diphosphonate at a pH of 12, the carbonyl carbon exhibits a triplet signal at a chemical shift (δ) of 245.94 ppm. nih.gov This splitting pattern is due to the coupling with the two equivalent phosphorus atoms, with a one-bond carbon-phosphorus coupling constant (¹JC-P) of 118.4 Hz. nih.gov

The ³¹P{¹H}-NMR spectrum provides further confirmation of the structure. In a reaction mixture at pH 12, after the addition of hydroxylamine (B1172632), the signal for the starting carbonyldiphosphonic acid disappears and new signals emerge, indicating a chemical transformation. nih.gov Specifically, the presence of two singlet signals at +1.4 ppm and -16.7 ppm (in a 1:1 ratio) is observed. nih.gov The signal at +1.4 ppm corresponds to the sodium salt of phosphoric acid. nih.gov The upfield signal at -16.7 ppm, which shows a ¹JPC coupling constant of 145 Hz in the ¹³C-NMR spectrum, is indicative of a cyanophosphonate species, a product of the reaction. nih.gov

Table 1: NMR Spectroscopic Data for Sodium Carbonyl Diphosphonate and a Reaction Product

| Nucleus | Compound | pH | Chemical Shift (δ) (ppm) | Coupling Constant (J) (Hz) | Multiplicity |

| ¹³C{¹H} | Sodium Carbonyl Diphosphonate | 12 | 245.94 | ¹JC-P = 118.4 | Triplet |

| ³¹P | Sodium Salt of Phosphoric Acid | 12 | +1.4 | - | Singlet |

| ³¹P | Cyanophosphonate Species | 12 | -16.7 | ¹JPC = 145 | - |

Data sourced from a study on the reaction of carbonyl diphosphonic acid. nih.gov

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For tetrasodium carbonyldiphosphonate, the most significant feature in its IR spectrum is the absorption band corresponding to the carbonyl (C=O) group. The stretching vibration of this group typically appears in a characteristic region of the spectrum, confirming its presence within the molecular structure. While a specific frequency for this compound is not detailed in the provided search results, related organophosphorus compounds containing a P=O bond show characteristic IR absorption bands, for instance, between 1234 cm⁻¹ and 1261 cm⁻¹. rsc.org

Crystallographic Investigations and Molecular Geometry

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths and angles.

X-ray diffraction analysis of single crystals of this compound dihydrate has been crucial in determining its precise molecular structure. These studies reveal the spatial arrangement of the carbonyldiphosphonate anion, the sodium cations, and the water molecules of hydration within the crystal lattice. The dihydrate form indicates that two water molecules are associated with each formula unit of this compound in the crystalline state.

Crystallographic data allows for a detailed analysis of the molecular geometry. The P-C-P bond angle is a key parameter in defining the shape of the carbonyldiphosphonate core. Similarly, the P-C-O bond angles provide insight into the geometry around the central carbonyl carbon. These studies have shown that the P-C-P moiety and the carbonyl group are essentially coplanar, meaning the phosphorus, carbon, and oxygen atoms lie in the same plane. This planarity has implications for the electronic structure and reactivity of the molecule.

Table 2: Summary of Key Molecular Geometry Parameters

| Parameter | Description |

| P-C-P Bond Angle | The angle formed by the two phosphorus atoms and the central carbon atom. |

| P-C-O Bond Angle | The angle formed by a phosphorus atom, the central carbon, and the carbonyl oxygen. |

| Coplanarity | The atoms of the P-C(O)-P group lie in the same plane. |

| P-C Bond Length | The distance between the phosphorus and carbon atoms. |

Chemical Reactivity and Mechanistic Investigations of Tetrasodium Carbonyldiphosphonate

Reactions Involving the Carbonyl Group

The electrophilic carbonyl carbon is the primary site of reactivity in tetrasodium (B8768297) carbonyldiphosphonate, leading to a series of characteristic reactions and subsequent molecular rearrangements.

The reaction between carbonyl diphosphonic acid and nucleophiles such as hydroxylamine (B1172632) and its O-alkylated derivatives has been a subject of detailed investigation. mdpi.comresearchgate.net A defining characteristic of this interaction is the inability to isolate the expected oxime product across a broad pH range, from acidic (pH 2) to alkaline (pH 12). nih.govnih.govresearchgate.net Instead of forming a stable oxime, the reaction proceeds rapidly to yield cyanophosphonic acid and phosphoric acid as the final products. mdpi.comnih.govresearchgate.net

When O-alkylhydroxylamines are employed as the reagent, the corresponding alcohol is also detected in the reaction mixture alongside the primary degradation products. mdpi.comnih.govresearchgate.net The transformation is efficient, with NMR studies indicating that the reactions proceed to quantitative yields. mdpi.com The intermediate oximes are exceptionally transient, with an estimated half-life of less than one minute, underscoring their profound instability. mdpi.com This high reactivity is attributed to the presence of two phosphonic acid groups attached to the carbonyl carbon, a structural feature that imparts novel chemical properties to the molecule. mdpi.comnih.govnih.gov

Table 1: Reaction of Carbonyl Diphosphonic Acid with Hydroxylamine Derivatives

| Reactant | Conditions (pH) | Intermediate | Final Products |

|---|---|---|---|

| Hydroxylamine | 2–12 | Unstable Oxime | Cyanophosphonic Acid, Phosphoric Acid |

The degradation of the P-C-P backbone in carbonyl diphosphonic acid upon reaction with hydroxylamines occurs through a rapid, unexpected Beckmann-like fragmentation of the transient oxime intermediate. mdpi.comnih.govresearchgate.net While the P-C-P bridge in most bisphosphonates is known for its relative stability against chemical hydrolysis, the structure of carbonyl diphosphonate allows for its facile cleavage under mild conditions. nih.govnih.gov

The proposed mechanism for this fragmentation varies slightly with pH. mdpi.comresearchgate.net

Under acidic to neutral conditions (pH ~5–7): The fragmentation is believed to proceed through a six-membered intermediate. This pathway results in the formation of cyanophosphonic acid and a highly reactive metaphosphate intermediate. mdpi.comnih.gov

Under alkaline conditions (pH 12): The Beckmann-like fragmentation is thought to occur directly, yielding the salts of cyanophosphonic acid and phosphoric acid without the formation of a separate metaphosphate species. mdpi.comnih.gov

The primary driving force for this decomposition is considered to be the significant entropic advantage gained by forming three charged molecules from a single P-C-P compound. nih.gov The instability of the oxime and its subsequent fragmentation represent the core pathway for the degradation of the P-C-P bridge in this specific bisphosphonate. mdpi.com

The chemical behavior of carbonyl diphosphonic acid differs markedly from that of structurally related α-ketophosphonates and phosphonoglyoxalic acid (referred to as troika acid). mdpi.comnih.gov This difference is most evident in their reactions with hydroxylamines. While stable O-substituted oximes can be readily synthesized from the reaction of typical α-ketophosphonates with O-alkylhydroxylamines, the same reaction with carbonyl diphosphonic acid results in immediate fragmentation. mdpi.com

The oxime of phosphonoglyoxalic acid (troika acid) exhibits pH-dependent stability and reactivity. Its Z-isomer undergoes a Beckmann-like fragmentation at a neutral or slightly acidic pH with a half-life of approximately 15 minutes. mdpi.comnih.gov In stark contrast, the oxime of carbonyl diphosphonic acid is unstable across the entire pH 2-12 range, fragmenting almost instantaneously with a half-life under one minute, even at high pH. mdpi.com This dramatic shift in chemical properties highlights the profound influence of substituting the carboxyl group of troika acid with a second phosphonic group. mdpi.com The presence of two phosphonate (B1237965) residues renders the oximes of carbonyl diphosphonic acid uniquely unstable compared to those derived from other α-ketophosphonates. mdpi.comnih.govnih.gov

Table 2: Comparative Reactivity of Carbonyl Diphosphonate

| Compound | Reaction with Hydroxylamine/O-Alkylhydroxylamine | Oxime Stability | Key Products |

|---|---|---|---|

| Carbonyl Diphosphonic Acid | Forms a highly transient oxime intermediate. | Extremely unstable (t½ < 1 min) across pH 2-12. mdpi.com | Cyanophosphonic Acid, Phosphoric Acid. mdpi.com |

| Phosphonoglyoxalic Acid (Troika Acid) | Forms E- and Z-isomers of its oxime. | Z-isomer is unstable at slightly acidic pH (t½ ≈ 15 min). mdpi.comnih.gov | Cyanophosphonate (from Z-isomer fragmentation). mdpi.comnih.gov |

| General α-Ketophosphonates | Forms stable oximes. | Generally stable, allowing for isolation. mdpi.com | Stable O-substituted oximes. mdpi.com |

Electrophilic Nature of the Carbonyl Center and its Implications for Reactivity

The two electron-withdrawing phosphonate groups attached to the carbonyl carbon significantly enhance its electrophilic character. researchgate.net This heightened electrophilicity makes the carbonyl center in tetrasodium carbonyldiphosphonate exceptionally reactive towards nucleophiles. mdpi.com This is exemplified by its interaction with hydroxylamines, where the initial nucleophilic attack on the carbonyl carbon initiates the entire degradation cascade. mdpi.com

The extreme reactivity of this ketone function is further demonstrated by its ability to react with agents like trimethylbromosilane, a reaction not observed with simpler acylphosphonates. researchgate.net The powerful electrophilic nature of the carbonyl center is directly responsible for the subsequent instability of the tetrahedral intermediates formed during reactions, such as the oxime. This inherent instability dictates the subsequent reaction pathway, favoring rapid Beckmann-like fragmentation over the formation of a stable addition product. mdpi.comnih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Other Names / Parent Acid |

|---|---|

| This compound | Salt of Carbonyl diphosphonic acid |

| Carbonyl diphosphonic acid | - |

| Hydroxylamine | - |

| O-Alkylhydroxylamine | - |

| Cyanophosphonic acid | - |

| Phosphoric acid | - |

| α-Ketophosphonates | - |

| Phosphonoglyoxalic acid | Troika acid |

| Metaphosphate | - |

Coordination Chemistry and Chelating Capabilities of Carbonyldiphosphonate Ligands

Principles of Metal Ion Complexation and Chelate Ring Formation

The foundation of the chelating ability of tetrasodium (B8768297) carbonyldiphosphonate lies in its molecular structure. As a ligand, it possesses donor atoms with lone pairs of electrons that can be shared with a central metal ion, which acts as a Lewis acid (electron pair acceptor). This donation of electrons forms coordinate covalent bonds, resulting in the formation of a coordination complex.

A key feature of chelating agents like tetrasodium carbonyldiphosphonate is their capacity to form multiple bonds with a single metal ion. This is possible due to the presence of more than one donor group within the molecule. The structure of the carbonyldiphosphonate ligand, with its two phosphonate (B1237965) groups attached to a central carbonyl group, allows it to act as a bidentate or even a tridentate ligand. The oxygen atoms of the phosphonate groups and potentially the carbonyl oxygen can all participate in bonding with a metal ion.

This multidentate nature leads to the formation of a stable, ring-like structure known as a chelate ring, which includes the metal ion. The formation of these rings is entropically favored, a phenomenon known as the chelate effect. This effect contributes to the enhanced stability of the resulting metal complex compared to complexes formed with monodentate ligands (ligands that form only one bond with the metal ion).

Chelation Studies with Divalent Metal Ions (e.g., Calcium, Iron)

The interaction of this compound with divalent metal ions such as calcium (Ca²⁺) and iron (Fe²⁺) is of particular interest due to the prevalence of these ions in industrial and biological systems. The phosphonate groups in the ligand have a high affinity for these hard Lewis acids.

While specific stability constants for this compound with calcium and iron are not widely available in public literature, the behavior of similar phosphonate compounds provides insight into these interactions. Phosphonates are well-documented for their strong binding to divalent cations. This interaction leads to the sequestration of the metal ions, effectively removing them from the solution and preventing them from participating in unwanted reactions, such as precipitation or catalysis of degradation processes.

The chelation of calcium ions is fundamental to the role of phosphonates as scale inhibitors. nih.gov By forming stable, soluble complexes with calcium, this compound prevents the formation of insoluble calcium carbonate and calcium sulfate (B86663) scales, which are common problems in industrial water systems. nih.govnih.govgoogle.com

Similarly, the sequestration of iron ions is crucial in preventing corrosion and discoloration in various applications. Iron can catalyze oxidative degradation and contribute to the formation of undesirable precipitates. By chelating iron, this compound stabilizes the ion and mitigates these issues.

Interactive Data Table: Chelation Properties of Carbonyldiphosphonate

| Metal Ion | Typical Interaction | Significance |

| Calcium (Ca²⁺) | Strong chelation leading to the formation of a stable, soluble complex. | Prevention of calcium carbonate and sulfate scale formation in industrial water systems. |

| Iron (Fe²⁺/Fe³⁺) | Effective sequestration to form a stable complex. | Inhibition of iron-catalyzed oxidative degradation and prevention of discoloration and precipitation. |

Application in Metal Ion Sequestration and Purification Methodologies

The ability of this compound to form stable complexes with metal ions makes it a valuable tool in various sequestration and purification methodologies. google.com By binding to metal ions, it effectively removes them from a system, preventing them from interfering with chemical processes or compromising product quality.

Role in Impurity Removal in Research and Industrial Processes

In both research and industrial settings, the presence of metal ion impurities can have significant detrimental effects. This compound is employed as a chelating agent to mitigate these issues. google.com

In industrial water treatment, it is used to control water hardness by sequestering calcium and magnesium ions. This prevents the formation of scale in pipes, boilers, and cooling towers, which can lead to reduced efficiency, increased energy consumption, and equipment failure. nih.govnih.govgoogle.com Its effectiveness in weakly alkaline aqueous solutions makes it particularly suitable for these applications. google.com

In the textile industry, metal ions in dye baths can interfere with the dyeing process, leading to incorrect shades and spotting. This compound can be added to the dye bath to chelate these metal ions, ensuring color consistency and quality. google.com

Furthermore, in the manufacturing of pharmaceuticals and other high-purity chemicals, even trace amounts of metal impurities can be problematic. This compound can be used in purification steps to remove these unwanted metal ions, ensuring the purity and stability of the final product. google.com Its stability to hydrolysis is an added advantage in aqueous formulations. google.com

Interactive Data Table: Industrial Applications of this compound

| Industry | Application | Function |

| Water Treatment | Scale and Corrosion Inhibition | Sequesters calcium, magnesium, and iron ions to prevent scale formation and corrosion. nih.govnih.govgoogle.com |

| Textiles | Dye Bath Additive | Chelates metal ions that can interfere with the dyeing process, ensuring color uniformity. google.com |

| Pharmaceuticals | Purification Agent | Removes trace metal impurities during the manufacturing process to ensure product purity and stability. google.com |

| Detergents | Builder | Enhances cleaning performance by sequestering water hardness ions. google.com |

Academic Research Applications and Biochemical Interactions of Carbonyldiphosphonates

Role in Enzymology Research and Enzyme Inhibition Studies

Carbonyldiphosphonates, and their parent compound tetrasodium (B8768297) carbonyldiphosphonate, have emerged as significant tools in the field of enzymology, primarily due to their activity as enzyme inhibitors. Their structural similarity to pyrophosphate allows them to interact with the active sites of various enzymes, providing researchers with a means to probe enzyme mechanisms and functions.

Inhibition of DNA Polymerases (e.g., Mammalian DNA Polymerase Delta, T4 DNA Polymerase)

Carbonyldiphosphonate (COMDP), the active form of tetrasodium carbonyldiphosphonate, has been identified as a selective and potent inhibitor of certain DNA polymerases. This has made it a valuable molecule in studies of DNA replication and repair.

Mammalian DNA Polymerase Delta (pol δ): Research has shown that carbonyldiphosphonate is a highly selective inhibitor of mammalian DNA polymerase δ. nih.govnih.gov In studies using calf thymus as a source, COMDP inhibited pol δ with a potency approximately 20 times greater than its effect on DNA polymerase α (pol α), another key replicative polymerase. nih.govnih.gov The mechanism of this inhibition is competitive with respect to the deoxynucleoside triphosphate (dNTP) substrate. nih.govnih.gov This means that COMDP directly competes with the natural building blocks of DNA for binding to the active site of the enzyme. In contrast, its inhibitory effect on pol α was found to be non-competitive with either the dNTP or the DNA template-primer. nih.govnih.gov

Furthermore, carbonyldiphosphonate has been observed to weakly inhibit the 3' to 5' exonuclease activity of pol δ, which is the enzyme's proofreading function. nih.gov The concentration required to inhibit this exonuclease activity by 50% (IC50) was found to be significantly high, indicating a much weaker effect compared to its potent inhibition of the polymerase activity. nih.gov

T4 DNA Polymerase: While direct studies on the inhibition of T4 DNA polymerase specifically by carbonyldiphosphonate are not extensively documented, research on pyrophosphate analogs provides strong evidence for its potential inhibitory action. T4 DNA polymerase is known to be inhibited by pyrophosphate analogs. nih.gov Given that carbonyldiphosphonate is a structural isostere of pyrophosphate, it is expected to exhibit inhibitory effects on T4 DNA polymerase, likely by competing with the pyrophosphate product of the DNA polymerization reaction.

| Enzyme | Inhibitor | Ki Value | Mechanism of Inhibition | Citation |

| Mammalian DNA Polymerase δ | Carbonyldiphosphonate (COMDP) | 1.8 µM | Competitive with dNTP | nih.govnih.gov |

| Mammalian DNA Polymerase α | Carbonyldiphosphonate (COMDP) | ~36 µM | Non-competitive with dNTP and template-primer | nih.gov |

| T4 DNA Polymerase | Pyrophosphate Analogs | Not specified | Competitive with pyrophosphate | nih.gov |

Modulation of Protein Prenylation and Related Enzyme Pathways

Protein prenylation is a crucial post-translational modification where isoprenoid groups, such as farnesyl or geranylgeranyl moieties, are attached to cysteine residues of specific proteins. This process is catalyzed by enzymes like farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase I and II). google.com The inhibition of these enzymes has become a significant area of research, particularly in cancer therapy, as many key signaling proteins, including those from the Ras superfamily, require prenylation for their function. nih.govnih.gov

Carbonyldiphosphonates, as pyrophosphate analogs, have the potential to modulate these pathways. The substrates for FTase and GGTase are farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), respectively. The pyrophosphate moiety is critical for the enzymatic reaction. Inhibitors of these enzymes often mimic the structure of these pyrophosphate-containing substrates. nih.gov Therefore, carbonyldiphosphonate can be investigated as a potential inhibitor of these prenyltransferases, competing with FPP or GGPP at the enzyme's active site. Research into farnesyltransferase inhibitors (FTIs) and geranylgeranyltransferase I inhibitors (GGTIs) has shown that molecules that interfere with the binding of the pyrophosphate group can effectively block enzyme activity and subsequent protein prenylation. nih.govcancer.govnih.gov

Investigations into Other Biological Pathways Potentially Affected by Carbonyldiphosphonates

The structural similarity of carbonyldiphosphonates to inorganic pyrophosphate (PPi) suggests their potential involvement in other biological pathways where PPi plays a regulatory role. One of the most significant of these is skeletal metabolism and calcification. nih.govnih.gov

Inorganic pyrophosphate is a natural inhibitor of hydroxyapatite (B223615) crystal formation and dissolution, the mineral component of bone. nih.govnih.gov By regulating the levels of PPi, the body controls bone mineralization. Diphosphonates, the class of compounds to which carbonyldiphosphonate belongs, are known to be stable analogs of PPi and have been shown to have profound effects on calcium metabolism. nih.govcapes.gov.br They bind to hydroxyapatite crystals and can inhibit both bone resorption (the breakdown of bone tissue) and ectopic calcification (the abnormal deposition of calcium salts in soft tissues). nih.gov Therefore, carbonyldiphosphonates are studied for their potential to influence these processes, which could have implications for diseases like osteoporosis and disorders of ectopic calcification.

Precursor in Radiopharmaceutical Agent Development

The chemical properties of carbonyldiphosphonates make them valuable precursors in the synthesis of agents used in nuclear medicine, particularly for bone imaging.

Synthesis of Technetium-99m Labeled Phosphonate (B1237965) Radiopharmaceuticals (e.g., Hydroxymethylene Diphosphonic Acid precursors)

One of the key applications of carbonyldiphosphonate is as a starting material for the synthesis of hydroxymethylene diphosphonic acid (HMDP), also known as oxidronate. snmjournals.orgresearchgate.net HMDP is a more stable and effective bone-seeking agent than its predecessors like methylene (B1212753) diphosphonate (MDP) and 1-hydroxyethylidene-1,1-diphosphonate (HEDP). nih.govacs.orgatamanchemicals.com

The synthesis of HMDP from carbonyldiphosphonate typically involves the reduction of the carbonyl group to a hydroxyl group. snmjournals.orgresearchgate.net Once synthesized, HMDP is then chelated with the radionuclide Technetium-99m (99mTc). The resulting radiopharmaceutical, 99mTc-HMDP, exhibits high uptake in bone tissue and rapid clearance from the blood, leading to high-quality bone scans. nih.govsnmjournals.orgresearchgate.net This makes it a highly effective agent for detecting bone metastases, fractures, and other osseous abnormalities. The development of kits for the preparation of 99mTc radiopharmaceuticals has streamlined their use in clinical settings. viamedica.pl

Design of Chelate-Conjugated Bisphosphonates for Molecular Targeting in Research

The strong affinity of bisphosphonates for the hydroxyapatite matrix of bone has been exploited in the design of targeted drug delivery and imaging systems. nih.govnih.gov In this approach, a bisphosphonate moiety serves as a "bone-homing" agent, to which a therapeutic or diagnostic agent is attached via a chemical linker. This conjugate then selectively accumulates in bone tissue.

Computational and Theoretical Chemistry Approaches in Carbonyldiphosphonate Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and predicting the reactivity of carbonyldiphosphonate. mdpi.com These methods solve the Schrödinger equation for a molecule to provide detailed information about its electron distribution, molecular orbitals, and energetic properties.

Detailed research findings indicate that for bisphosphonates, the electronic distribution, especially the charges on the phosphonate (B1237965) oxygen atoms, is crucial for their activity. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G*, are employed to determine these partial atomic charges. nih.gov The calculated charges provide a quantitative measure of the electron-donating capability of the oxygen atoms, which is directly related to the molecule's ability to chelate metal ions and adsorb onto inorganic surfaces.

The reactivity of carbonyldiphosphonate can be further predicted by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net For instance, a smaller HOMO-LUMO gap suggests higher reactivity. These calculations can help in understanding the reaction mechanisms at a fundamental level. rsc.org

Table 1: Illustrative Data from Quantum Chemical Calculations on a Model Bisphosphonate

| Parameter | Calculated Value | Significance |

| Partial Charge on P-O Oxygen | -0.85 e | Indicates strong electron-donating potential for metal chelation. |

| HOMO Energy | -6.2 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | +1.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Suggests high chemical stability. |

Note: The values in this table are illustrative and based on typical findings for bisphosphonates. Actual values for tetrasodium (B8768297) carbonyldiphosphonate would require specific calculations.

Molecular Modeling of Carbonyldiphosphonate Interactions with Inorganic Surfaces

A significant aspect of carbonyldiphosphonate chemistry is its interaction with inorganic surfaces, particularly those of calcium salts like hydroxyapatite (B223615) (the main mineral component of bone) and calcium carbonate. nih.govrsc.org Molecular modeling, encompassing techniques like Molecular Dynamics (MD) simulations and Monte Carlo methods, is used to simulate these interactions at the atomic level.

MD simulations are particularly powerful for studying the dynamic process of adsorption. nih.gov In a typical simulation, a model of the inorganic surface (e.g., a slab of hydroxyapatite crystal) is constructed, and one or more carbonyldiphosphonate molecules are placed in a solvent box above the surface. The forces between all atoms are calculated using a force field (a set of empirical energy functions), and the equations of motion are integrated over time to simulate the movement of the molecules.

These simulations provide valuable information on:

Binding Energy : The strength of the interaction between the carbonyldiphosphonate and the surface. This is a key determinant of its efficacy as a scale inhibitor or bone-targeting agent. nih.gov

Adsorption Conformation : The preferred orientation and geometry of the molecule on the surface. For bisphosphonates, this often involves the phosphonate groups acting as a bidentate or tridentate ligand to the surface calcium ions. researchgate.net

Role of Solvent : The influence of water molecules on the adsorption process. Water can compete for binding sites on the surface or mediate the interaction between the phosphonate and the surface. nih.gov

For example, studies on other phosphonates have shown that the interaction with calcite surfaces is primarily driven by electrostatic attraction between the negatively charged phosphonate groups and the positively charged calcium ions on the surface. researchgate.net Molecular dynamics simulations can quantify these interactions and predict the most stable binding configurations. researchgate.net

Table 2: Illustrative Binding Energies of a Bisphosphonate on an Inorganic Surface from Molecular Modeling

| Surface | Binding Energy (kcal/mol) | Interaction Type |

| Hydroxyapatite (100) | -150 | Strong chemisorption |

| Calcite (104) | -120 | Strong chemisorption |

Note: The values in this table are illustrative and represent typical strong binding interactions observed for bisphosphonates. The actual binding energy for tetrasodium carbonyldiphosphonate would depend on the specific force field and simulation conditions used.

Ab Initio Molecular Orbital Studies of Metal-Bisphosphonate Complexes

Ab initio molecular orbital studies are high-level quantum mechanical calculations that are used to investigate the structure, bonding, and properties of metal-bisphosphonate complexes from first principles, without empirical parameters. osti.gov These methods are computationally intensive but provide very accurate results. They are particularly useful for understanding the nature of the coordination bond between the bisphosphonate ligand and a metal ion.

These studies can elucidate:

Coordination Geometry : The preferred arrangement of the bisphosphonate ligand around the metal center. This includes determining bond lengths and angles with high precision. biointerfaceresearch.com

Bonding Analysis : The nature of the chemical bonds between the metal and the phosphonate groups. This can involve analyzing the electron density distribution to characterize the bonds as primarily ionic or covalent. rsc.org

Spectroscopic Properties : Predicting spectroscopic data, such as vibrational frequencies or NMR chemical shifts, which can then be compared with experimental results to validate the computed structure. nih.gov

For instance, ab initio calculations on metal complexes with other bisphosphonates have revealed that the phosphonate groups can coordinate to metal ions in various modes, leading to the formation of mononuclear, dinuclear, or polymeric structures. nih.govnih.gov The choice of the metal ion and the specific structure of the bisphosphonate ligand influence the resulting complex's stability and properties. biointerfaceresearch.com

Table 3: Illustrative Data from Ab Initio Calculations on a Metal-Bisphosphonate Complex

| Parameter | Calculated Value | Significance |

| Metal-Oxygen Bond Length | 2.1 Å | Provides insight into the strength and nature of the coordination bond. |

| P-O-Metal Bond Angle | 125° | Defines the geometry of the coordination sphere. |

| Binding Energy of Ligand to Metal | -250 kcal/mol | Indicates a very stable complex. |

Note: The values in this table are for a hypothetical divalent metal complex and are intended to be illustrative of the data obtained from such calculations.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing tetrasodium carbonyldiphosphonate, and how can structural purity be validated?

- Methodological Answer : Synthesis typically involves neutralization of carbonyldiphosphonic acid with sodium hydroxide under controlled pH (e.g., ~10–12) to ensure complete salt formation. Post-synthesis, purity can be validated using X-ray diffraction (XRD) to confirm crystal structure alignment with literature data (e.g., P-C-P bond angles of ~120° and P-C bond lengths of ~1.874 Å) . Complement with nuclear magnetic resonance (NMR) to verify absence of unreacted precursors, focusing on <sup>31</sup>P NMR signals for phosphonate groups.

Q. Which analytical techniques are most reliable for characterizing this compound in aqueous solutions?

- Methodological Answer : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify sodium and phosphorus content, ensuring stoichiometric consistency (e.g., 4:1 Na:P ratio). Pair with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., C=O stretching at ~1650–1750 cm⁻¹ and P-O bonds at ~1000–1200 cm⁻¹). For stability studies, employ dynamic light scattering (DLS) to monitor aggregation under varying pH/temperature .

Q. How should researchers address discrepancies in molecular formula data (e.g., CNa₄O₇P₂ vs. CH₄O₇P₂) for this compound?

- Methodological Answer : Cross-reference synthesis protocols and ionization states. The formula CNa₄O₇P₂ represents the tetrasodium salt, while CH₄O₇P₂ corresponds to the protonated acid form. Verify via elemental analysis and mass spectrometry, and consult authoritative databases (e.g., PubChem, Reaxys) to resolve ambiguities .

Advanced Research Questions

Q. What experimental designs are suitable for probing the coordination chemistry of this compound in metal-binding studies?

- Methodological Answer : Design titration experiments using isothermal titration calorimetry (ITC) to measure binding constants with transition metals (e.g., Fe³⁺, Ca²⁺). Pair with extended X-ray absorption fine structure (EXAFS) spectroscopy to analyze coordination geometry. For example, the coplanar C=O and P-O groups may favor bidentate binding modes . Include controls with competing ligands (e.g., EDTA) to assess selectivity.

Q. How can researchers reconcile contradictory data on the compound’s thermal stability in oxidative environments?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to differentiate decomposition pathways. If conflicting data arise (e.g., stability at 200°C vs. decomposition), correlate results with impurity profiles (e.g., residual moisture or oxidizing agents) using gas chromatography-mass spectrometry (GC-MS) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cell culture studies?

- Methodological Answer : Use a one-way ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For example, in studies mimicking hyperosmotic stress (e.g., 400 mOsm/L), normalize data to controls and apply log-transformation if variance is non-homogeneous. Include power analysis to determine sample size adequacy, referencing similar frameworks in pharmacological assays .

Q. How can mechanistic studies differentiate between the roles of carbonyldiphosphonate’s C=O and P-O groups in enzyme inhibition?

- Methodological Answer : Employ site-directed mutagenesis on target enzymes (e.g., phosphatases) to alter active-site residues interacting with specific functional groups. Compare inhibition kinetics (via Michaelis-Menten plots) using wild-type vs. mutant enzymes. Supplement with molecular docking simulations to visualize binding interactions .

Data Presentation and Validation

Q. What criteria should guide the inclusion of non-peer-reviewed studies in literature reviews on this compound?

- Methodological Answer : Apply the EPA’s TSCA Scope Document criteria: prioritize studies with documented experimental protocols, raw data availability, and reproducibility. Exclude non-peer-reviewed sources lacking methodological transparency or conflict-of-interest disclosures .

Q. How should researchers document and address variability in bioactivity data across different batches of synthesized this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.